(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2S/c1-24-18-7-2-12(9-17(18)23)8-14(10-21)19-22-16(11-25-19)13-3-5-15(20)6-4-13/h2-9,11,23H,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTKIDRTVFNFKF-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations reported in various studies, focusing on its anticancer and antimicrobial properties.
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step reaction involving thiazole and acrylonitrile derivatives. The synthesis typically involves the condensation of 4-fluorophenyl thiazole with 3-hydroxy-4-methoxybenzaldehyde under basic conditions. Characterization techniques such as NMR and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiazole-containing compounds, including our target compound. The structure-activity relationship (SAR) indicates that modifications on the phenyl rings significantly influence cytotoxicity. For instance, compounds with electron-donating groups on the aromatic rings exhibit enhanced activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile | MCF-7 (breast cancer) | 5.48 | Comparable to doxorubicin |
| Similar Thiazole Derivative | HCT116 (colon cancer) | 4.53 | Stronger than doxorubicin |
Studies have shown that compounds similar to (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile can inhibit key pathways involved in tumor proliferation, such as the VEGFR-2 pathway, which is crucial for angiogenesis in tumors .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been explored. The compound exhibits significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent effects.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
In vitro studies demonstrate that this compound can inhibit biofilm formation, a critical factor in bacterial resistance .
Case Studies
- Anticancer Evaluation : In a study assessing multiple thiazole derivatives, (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile was found to be effective against MCF-7 cells with an IC50 value lower than that of doxorubicin, suggesting its potential as an alternative therapeutic agent .
- Antimicrobial Assessment : Another investigation focused on the antimicrobial efficacy of thiazole derivatives showed that our compound effectively reduced bacterial growth in Staphylococcus aureus and Escherichia coli, highlighting its potential application in treating infections caused by resistant strains .
Scientific Research Applications
Structural Characteristics
The compound features a thiazole moiety and an acrylonitrile group, known for their biological activity. The presence of the fluorophenyl group enhances its electronic properties, which can influence its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of 339.43 g/mol.
Antitumor Activity
Research indicates that compounds similar to (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile exhibit significant antitumor properties. For example:
- Cytotoxicity Evaluation : A study reported that certain thiazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, including:
- HT29 (Colon Cancer): IC50 = 1.61 µg/mL
- Jurkat (Leukemia): IC50 = 1.98 µg/mL
These findings suggest that the thiazole ring is crucial for cytotoxic activity, with structural modifications enhancing efficacy .
Antimicrobial Activity
The compound has also shown promising results in inhibiting microbial growth. Thiazole derivatives have been explored for their effectiveness against various pathogens, including bacteria and fungi. For instance, studies have indicated that specific thiazole-integrated compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Antitumor Efficacy
A detailed study evaluated the antitumor efficacy of thiazole derivatives against multiple cancer cell lines. Notably, one derivative exhibited an IC50 value of 2.01 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil (IC50 = 6.14 µM). This suggests that modifications in the thiazole structure can lead to enhanced therapeutic effects against specific cancers .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thiazole-containing compounds. The results indicated that certain derivatives displayed excellent anti-tubercular action with a minimum inhibitory concentration (MIC) as low as 0.09 µg/mL against Mycobacterium tuberculosis H37Rv strain. This highlights the potential of these compounds in developing new treatments for resistant bacterial strains .
Comparison with Similar Compounds
Substituent Electronic and Steric Effects
- Fluorine vs. Chlorine: The target’s 4-fluorophenyl group is less electron-withdrawing and sterically compact compared to the chlorophenyl group in Compound 4 ().
- Hydroxy-Methoxy vs. Nitro : The 3-hydroxy-4-methoxyphenyl group in the target offers balanced hydrogen-bonding (hydroxyl) and electron-donating (methoxy) properties. In contrast, nitro-substituted analogs () exhibit strong electron-withdrawing effects, increasing electrophilicity but reducing solubility due to polarity .
- These groups are absent in the target, simplifying its structure but possibly limiting multi-target interactions .
Crystallographic and Conformational Differences
- Compounds 4 and 5 () crystallize in triclinic systems with two independent molecules per asymmetric unit. The fluorophenyl group in Compound 5 adopts a perpendicular orientation, disrupting planarity. The target’s structure (lacking triazolyl-pyrazolyl groups) may exhibit greater planarity, enhancing stacking interactions in biological systems .
Methodological Parallels
- Knoevenagel Condensation: The target’s acrylonitrile moiety likely forms via this reaction, analogous to methods used for ’s oxadiazole derivatives (e.g., condensation of aldehydes with active methylene groups) .
- Halogen-Specific Conditions : Fluorine’s smaller size and higher electronegativity may necessitate milder conditions compared to chlorine (), which often requires higher temperatures or catalysts for substitution reactions .
Yield and Purity
- Compounds 4 and 5 () were synthesized in high yields (>80%), suggesting robust protocols for fluorophenyl/thiazole systems. The target’s synthesis (if similar) may achieve comparable efficiency, though purity depends on stereochemical control during Z-configuration formation .
Pharmacological Implications
- Thiazole Core : Common in kinase inhibitors (e.g., Dasatinib), the target’s thiazole may interact with ATP-binding pockets. Fluorine’s electronegativity could enhance binding affinity compared to nitro or chloro analogs .
Q & A
Q. What are the optimal synthetic routes for (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives.
- Step 2 : Knoevenagel condensation between a 4-(4-fluorophenyl)thiazole-2-carbaldehyde and 3-hydroxy-4-methoxyphenylacetonitrile to form the acrylonitrile backbone.
Critical parameters include temperature (60–80°C for condensation), solvent choice (e.g., ethanol or DMF for solubility), and catalysts (e.g., piperidine for base catalysis). Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography .
Q. How can the stereochemistry (Z-configuration) of this compound be confirmed experimentally?
- Methodological Answer : The Z-configuration at the acrylonitrile double bond can be confirmed using:
- X-ray crystallography : Provides unambiguous spatial arrangement of substituents (e.g., as demonstrated for similar (Z)-configured acrylonitriles in ).
- Nuclear Overhauser Effect (NOE) in NMR : Correlations between protons on the thiazole ring and aromatic substituents validate the geometry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign peaks for the thiazole protons (~6.8–7.5 ppm), aromatic substituents, and acrylonitrile double bond (J coupling ~12–16 Hz for Z-configuration).
- IR Spectroscopy : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl (O-H stretch ~3200–3500 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Confirm molecular formula (C19H14FN2O2S, exact mass 353.07 g/mol) .
Advanced Research Questions
Q. How do substituents (e.g., 4-fluorophenyl vs. 3-hydroxy-4-methoxyphenyl) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by:
- Comparative assays : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and test against target enzymes (e.g., kinases) or cancer cell lines.
- Computational docking : Use software like AutoDock to model interactions between substituents and binding pockets (e.g., hydrophobic 4-fluorophenyl enhances target affinity, while 3-hydroxy-4-methoxyphenyl modulates solubility) .
Q. What strategies resolve contradictions in biological assay data (e.g., conflicting IC50 values)?
- Methodological Answer : Address discrepancies by:
- Standardizing assay protocols : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).
- Dose-response validation : Repeat assays with triplicate measurements and statistical analysis (e.g., ANOVA).
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodological Answer : Employ:
- ADMET prediction tools : Use SwissADME or ADMETlab to estimate solubility (LogP ~3.2), cytochrome P450 interactions, and hepatotoxicity.
- Molecular dynamics simulations : Model hydrolysis of the nitrile group under physiological conditions (pH 7.4, 37°C) to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
